molecular formula C10H21NOS B075496 Pebulate CAS No. 1114-71-2

Pebulate

Cat. No. B075496
CAS RN: 1114-71-2
M. Wt: 203.35 g/mol
InChI Key: SGEJQUSYQTVSIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pebulate's synthesis involves interactions with fatty acids and its effect can be mitigated by certain chemicals. The safener dichlormid, for example, can restore fatty acid elongation disrupted by pebulate in barley, demonstrating a chemical interaction that could be exploited for its application in agriculture and pest management while minimizing damage to crops (Baldwin et al., 2000).

Molecular Structure Analysis

The molecular structure of pebulate contributes to its function as an herbicide by inhibiting the elongation of fatty acids. This mechanism is vital for the biosynthesis of surface waxes and suberin, affecting plant growth and development. The specific interaction of pebulate with molecular pathways highlights its effectiveness as a herbicide and its potential impacts on plant physiology (Baldwin et al., 2003).

Chemical Reactions and Properties

Pebulate's chemical properties allow it to interact specifically with the biosynthesis pathways of fatty acids, making it an effective herbicide. Its ability to be counteracted by dichlormid through the restoration of fatty acid elongation in barley but not in oats demonstrates the specificity of its chemical reactions and the potential for selective application in agricultural settings (Baldwin et al., 2000).

Scientific Research Applications

  • Effect on Very Long Chain Fatty Acid Biosynthesis :

    • Pebulate and its sulphoxide were investigated for their effects on the synthesis of very long chain fatty acids (VLCFAs) in vivo. The sulphoxide caused greater inhibition of VLCFA synthesis than Pebulate, suggesting that it's the more physiologically active form of the herbicide. This inhibition might be linked to its herbicidal activity as VLCFAs are crucial for plant surface wax synthesis (Barrett & Harwood, 1998).
  • Impact on Magnesium Calcium Ratio and Blood Urea Nitrogen Levels

    :

    • Studies on sheep and cattle exposed to Pebulate showed no significant change in the Mg:Ca ratio in the plasma of sheep. However, when an emulsifiable concentrate was given to cattle, there was a significant decrease in the Mg:Ca ratios and kidney damage, indicating potential toxicity concerns (Hunt et al., 1971).
  • Interaction with Naphthalic Anhydride and Safeners :

    • Pebulate's inhibition of VLCFA synthesis can be counteracted by naphthalic anhydride, a safener. This study demonstrated the specificity in the relationship between waveform characteristics and biological outcomes, highlighting the potential for mitigating the herbicidal effects of Pebulate (Barrett & Harwood, 1998).
  • Pebulate's Herbicidal Action and Interaction with Dichlormid :

    • Pebulate inhibits fatty acid elongation necessary for surface lipid biosynthesis. The study found that pretreatment with the safener dichlormid restored fatty acid elongation in barley but not in pebulate-exposed oats. This research provides insights into how the herbicidal effect of Pebulate can be reversed and its implications for crop safety (Baldwin et al., 2000).
  • Effects on Fallow Weed Composition :

    • Experiments conducted on fallow tobacco ground observed changes in volunteer fallow weed communities following the use of Pebulate. It showed good control of certain noxious weeds and permitted a fallow dominated by green summer grass, indicating its effectiveness in weed management (Fitzsimon, 1970).
  • Sulfoxidation and Metabolism in Mammals :

    • Studies indicate that the liver of mice and other mammals oxidizes various thiocarbamate herbicides, including Pebulate, to their corresponding sulfoxide, which is then cleaved by the liver soluble-glutathione system. These sulfoxides are also detected as transient metabolites in the liver, suggesting a detoxification mechanism for thiocarbamate herbicides in mammals (Casida et al., 1975).
  • Adsorption, Volatility, and Migration in Soil :

    • The adsorption and migration of Pebulate in different soil types were studied. It was found that Pebulate was adsorbed to the greatest degree by any one of the soils or adsorbents used. The study provided insights into the environmental behavior of Pebulate and its potential impact on ecosystems (Koren et al., 1969).

Safety And Hazards

Pebulate may be harmful if swallowed and toxic to aquatic life with long-lasting effects . Contact may cause burns to skin and eyes . Inhalation of material may be harmful . Fire may produce irritating, corrosive, and/or toxic gases . Some liquids produce vapors that may cause dizziness or suffocation . Runoff from fire control may cause pollution .

properties

IUPAC Name

S-propyl N-butyl-N-ethylcarbamothioate
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InChI

InChI=1S/C10H21NOS/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3
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InChI Key

SGEJQUSYQTVSIU-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CC)C(=O)SCCC
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Molecular Formula

C10H21NOS
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DSSTOX Substance ID

DTXSID8021199
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Molecular Weight

203.35 g/mol
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Physical Description

Pebulate is a colorless to yellow liquid with aromatic odor. Non corrosive. Used as an herbicide., Colorless or yellow liquid; [HSDB] Slightly yellow liquid; [MSDSonline]
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Boiling Point

142 °C at 20 mm Hg
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Flash Point

124 °F (OPEN CUP)
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Solubility

Very soluble in acetone, benzene, methanol, Soluble in xylene, Miscible with acetone, benzene, isopropanol, methanol and xylene., In water, 100 mg/L at 25 °C, Miscible with kerosene, methylisobutyl ketone, 4-methylpentan-2-one
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Density

0.9458 at 30 °C/4 °C
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Vapor Pressure

0.08 [mmHg], VP: 9 Pa at 30 °C /6.751X10-2 mm Hg/, 8.85X10-2 mm Hg at 25 °C
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Mechanism of Action

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity.
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Impurities

Tech material is 95% pure
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Product Name

Pebulate

Color/Form

Colorless or yellow liquid

CAS RN

1114-71-2
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Record name S-Propyl-N-butyl-N-ethylthiocarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,930
Citations
JP Gilreath, BM Santos, PR Gilreath, JP Jones… - Crop Protection, 2004 - Elsevier
… with the herbicides pebulate and … , pebulate, and napropamide. The results consistently indicated that either in-bed or broadcast applications of 1,3-D+Pic in combination with pebulate …
Number of citations: 40 www.sciencedirect.com
ED RED - Citeseer
I am pleased to announce that the Environmental Protection Agency has completed its reregistration eligibility review and decisions on the pesticide chemical case Pebulate which …
Number of citations: 2 citeseerx.ist.psu.edu
JP Gilreath, JW Noling, SJ Locascio… - Proceedings of the …, 1999 - cabdirect.org
… , 3-D+ chloropicrin+ pebulate, whereas methyl … pebulate. Fewer crabgrass plants were present in millet grown in soil treated with either methyl bromide or 1, 3-D+ chloropicrin+ pebulate …
Number of citations: 20 www.cabdirect.org
JP Gilreath, JW Noling, PR Gilreath… - PROCEEDINGS-FLORIDA …, 1997 - mbao.org
… pebulate. Fumigant application occurred anywhere from 20 minutes to 2 days after pebulate application with the more common time frame being within 1 hour of pebulate application. …
Number of citations: 26 mbao.org
CE Beste, JR Frank, WL Bruckart, DR Johnson… - Weed …, 1992 - cambridge.org
… points in the absence of pebulate and 18 and 5 rating points with pebulate at 1.7 and 3.3 kg ha- … absence of pebulate and was nonsignificant in the presence of pebulate. Pebulate alone …
Number of citations: 27 www.cambridge.org
JP Gilreath, BM Santos - Weed technology, 2005 - cambridge.org
… with pebulate in tomato. Therefore, the objective of this study was to determine the effect of fumigant-pebulate combinations on purple nutsedge density and fresh market tomato yield. …
Number of citations: 11 www.cambridge.org
PB Barrett, JL Harwood - Phytochemistry, 1998 - Elsevier
… with pebulate for 8 h was found to be for work with pebulate … pebulate or its sulphThe percentage of total radiolabel in the VLCFAs was oxide (Tables 1 and 2). For peas, neither pebulate …
Number of citations: 12 www.sciencedirect.com
A Baldwin, D Francis, HJ Rogers… - Biochemical Society …, 2000 - europepmc.org
The thiocarbamate herbicide pebulate inhibits fatty acid elongation, which is necessary for surface lipid biosynthesis. As both barley and wild oats are susceptible to pebulate, the …
Number of citations: 15 europepmc.org
SJ Locascio, JP Gilreath, DW Dickson, TA Kucharek… - …, 1997 - worldveg.tind.io
… addition of pebulate. Tomato fruit yields with 1,3-D + Pic + pebulate and with Pic + pebulate at the … Pest control and crop yield were lower with treatments other than the above pebulate-…
Number of citations: 163 worldveg.tind.io
CL Stiles, CE Sams, DK Robinson… - Journal of agricultural …, 2000 - ACS Publications
… Similarly, average pebulate DT 50 was 8 d and … pebulate. EPTC applied with metam sodium injured tomato plants and reduced total crop yield more than EPTC, pebulate, or pebulate …
Number of citations: 11 pubs.acs.org

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